3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Substitution reactions: Introduction of the 5-chloro-2-propoxyphenyl and piperidin-3-yl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Control of temperature and pressure to ensure high yield and purity.
- Implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Conversion to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propoxy group may impart different solubility and stability characteristics compared to its methoxy or ethoxy analogs.
Properties
Molecular Formula |
C16H20ClN3O2 |
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Molecular Weight |
321.80 g/mol |
IUPAC Name |
3-(5-chloro-2-propoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-8-21-14-6-5-12(17)9-13(14)15-19-16(22-20-15)11-4-3-7-18-10-11/h5-6,9,11,18H,2-4,7-8,10H2,1H3 |
InChI Key |
SKBFVTXCVJYQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCNC3 |
Origin of Product |
United States |
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